3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
This compound (CAS: 1246888-88-9, 1338454-28-6) belongs to the dihydrobenzo[d][1,3]oxaphosphole class, characterized by a fused bicyclic system containing oxygen and phosphorus. Its structure features a tert-butyl group at the 3-position and a 2-methoxyphenyl substituent at the 4-position (C₁₈H₂₁O₂P, MW: 300.33). The rigid scaffold and chiral phosphorus center make it a valuable ligand in asymmetric catalysis, particularly in transition-metal-mediated reactions like cross-couplings and hydrogenations .
Properties
IUPAC Name |
3-tert-butyl-4-(2-methoxyphenyl)-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O2P/c1-18(2,3)21-12-20-16-11-7-9-14(17(16)21)13-8-5-6-10-15(13)19-4/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMHHZSVDWJVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves the reaction of a suitable precursor with tert-butyl and methoxyphenyl substituents under controlled conditions. One common method involves the use of a phosphine oxide intermediate, which undergoes cyclization to form the oxaphosphole ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxaphosphole ring to a more saturated form.
Substitution: The tert-butyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects involves interactions with molecular targets and pathways. The oxaphosphole ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl and methoxyphenyl groups can also modulate the compound’s properties, affecting its binding affinity and specificity for different targets.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Insight : Additional methoxy or alkoxy groups (e.g., 2,6-dimethoxy) improve electron donation and steric tuning, while extended aromatic systems (terphenyl) enhance π-π interactions in catalysis .
Stereochemical and Chiral Modifications
Key Insight : Enantiomers (R vs. S) dictate stereochemical outcomes, while diastereomers (e.g., 2R,3R configurations) alter ligand rigidity and metal coordination geometry .
Biological Activity
3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention for its potential biological activities. This compound, with the CAS number 1338454-28-6, features a unique structure that may contribute to various pharmacological effects. This article explores its biological activity, synthesizing findings from diverse research sources.
- Molecular Formula : C18H21O2P
- Molecular Weight : 300.33 g/mol
- CAS Number : 1338454-28-6
- Synonyms : ZJ-0137, (R)-3-(tert-butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Structural Characteristics
The compound's structure includes a phosphole ring system, which is known for its electron-rich properties. This structural feature is hypothesized to play a role in its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | G2/M phase arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In a series of assays measuring radical scavenging activity, it demonstrated a capacity to neutralize free radicals effectively. This property suggests potential applications in preventing oxidative stress-related diseases.
Case Study: Antioxidant Efficacy
In a study involving human cell lines exposed to oxidative stress, treatment with the compound resulted in a significant reduction in markers of oxidative damage compared to untreated controls. This indicates its potential as a therapeutic agent in conditions like neurodegenerative diseases.
Neuroprotective Effects
Preliminary research suggests that this phosphole compound may exhibit neuroprotective effects. In animal models of neurodegeneration, administration of the compound improved cognitive function and reduced neuronal loss.
Table 2: Neuroprotective Effects in Animal Models
| Model | Treatment Dose (mg/kg) | Outcome |
|---|---|---|
| Alzheimer's Model | 5 | Improved memory performance |
| Parkinson's Model | 10 | Reduced dopaminergic neuron loss |
The biological activities of this compound are likely mediated through multiple pathways:
- Cell Signaling Modulation : The compound may interact with key signaling pathways involved in cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Its ability to scavenge ROS contributes to its antioxidant properties.
- Gene Expression Regulation : It may influence the expression of genes related to cell cycle regulation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
